molecular formula C11H10ClN B019029 1-(4-Chlorophenyl)cyclobutanecarbonitrile CAS No. 28049-61-8

1-(4-Chlorophenyl)cyclobutanecarbonitrile

Cat. No. B019029
CAS RN: 28049-61-8
M. Wt: 191.65 g/mol
InChI Key: XQONXPWVIZZJIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, including 1-(4-Chlorophenyl)cyclobutanecarbonitrile, often involves photodimerization reactions or cross-photodimerization of different heteroarylethene monomers under specific conditions. For instance, Zhu Jun reported the synthesis of a closely related compound, rctt-1-(2-benzoxazolyl)-2-(4-chlorophenyl)-4-phenyl-3-(4-pyridinyl)cyclobutane, through cross-photodimerization in sulfuric acid solution upon irradiation with a medium-pressure mercury lamp (Zhu Jun, 2003).

Molecular Structure Analysis

The molecular structure of cyclobutane derivatives has been extensively studied through X-ray crystallography, revealing unique features such as puckered conformations and unusual geometric features due to the strain in the cyclobutane ring. For example, Busetti et al. discussed the crystal structure of a photodimer of 4'-chloro-4-Styrylpyridine, highlighting the puckered conformation and head-to-tail dimerization process (Busetti et al., 1980).

Chemical Reactions and Properties

Cyclobutane derivatives participate in various chemical reactions, including cycloadditions, rearrangements, and reactions with Lewis acids, leading to the formation of new compounds with different functionalities. The work of Wessjohann et al. on the facile synthesis of stable analogs of 2-oxocyclobutanecarboxylates exemplifies the versatility of cyclobutane derivatives in organic synthesis (Wessjohann et al., 1993).

Physical Properties Analysis

The physical properties of 1-(4-Chlorophenyl)cyclobutanecarbonitrile and similar compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The detailed analysis of these properties is often done through techniques like single crystal X-ray diffraction, as demonstrated by Shabir et al. in their study on the crystal structure of a dimethyl cyclobutane derivative (Shabir et al., 2020).

Scientific Research Applications

  • It is used in studying the photochemical reactivity of fluoro- and chloro-substituted trans-stilbene-4-carboxylic-acids and their derivatives in the crystalline phase (Brune et al., 1994).

  • It acts as an efficient organocatalyst for liquid phase Beckmann rearrangement of various ketoximes to amides/lactams within 2 hours in acetonitrile at reflux temperature (Srivastava et al., 2010).

  • The cycloreversion of this compound in benzene forms stilbene, cinnamonitrile, and a stereo isomer of the aryl cyanocyclobutane (KitamuraTakashi et al., 1980).

  • It is used as a stereochemical probe in studying 2+2 cycloadditions of acceptor with donor alkenes (Huisgen & Desmaison, 2012).

  • Transition-metal cyclophanes, which may include derivatives of 1-(4-Chlorophenyl)cyclobutanecarbonitrile, are useful in mass-responsive or light-responsive volatile organic chemical sensing devices (Slone et al., 1998).

  • A study aimed to interpret the possible biological potentials and corrosion inhibition of 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile dyes, which is relevant to this compound (Wazzan et al., 2016).

  • The compound's derivatives have been studied for their crystal structure and potential applications in various fields, such as in pharmaceuticals and materials science (Asiri et al., 2011).

Safety And Hazards

This compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as eyeshields, faceshields, gloves, and a type ABEK (EN14387) respirator filter are recommended when handling this compound .

properties

IUPAC Name

1-(4-chlorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQONXPWVIZZJIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30182328
Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
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Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)cyclobutanecarbonitrile

CAS RN

28049-61-8
Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
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Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
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Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
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Record name 1-(4-chlorophenyl)cyclobutanecarbonitrile
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Record name 1-(4-Chlorophenyl)cyclobutanecarbonitrile
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Synthesis routes and methods I

Procedure details

Into a round-bottom flask under argon fitted with an addition funnel and thermometer was added anhydrous dimethylsulfoxide and sodium hydride (1.17 g, 48.8 mmol, 95%). Then a solution of (4-chlorophenyl)acetonitrile (A) (2.70 mL, 22.2 mmol) and 1,3-dibromopropane (2.48 mL, 24.4 mmol) in diethyl ether (15 mL) was added slowly, while maintaining the reaction temperature at 20–30° C. The reaction mixture was maintained at room temperature for overnight. The reaction mixture was carefully quenched with water (50 mL) and then extracted with hexane (3×100 mL). The organic extracts were combined, washed with water (3×75 mL), brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to give 2.9 g of 1-(4-chlorophenyl)-cyclobutanecarbonitrile, B, as a colorless oil. 1H NMR (CDCl3, 300 MHz): δ 2.03–2.09 (m, 1H); 2.36–2.62 (m, 3H); 2.76–2.84 (m, 2H); 7.34 (s, 4H); 13C NMR (CDCl3, 75 MHz): δ 17.0, 34.6 (2C), 39.7, 123.9, 127.1, 129.1, 133.7, 138.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) was added over 5 min to a stirred suspension of sodium hydride (4.4 g) in DMSO at 25° C. under argon. The mixture was stirred for 30 minutes then a solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) was added over 30 minutes while maintaining the temperature of the reaction mixture at 25°-30° C. After stirring an additional 40 minutes at this temperature the reaction mixture was added to ice water (500 ml) and extracted with dichloromethane (3×75 ml). The extracts were evaporated and the residue extracted with diethyl ether (4×50 ml). The ether extracts were washed with water, dried over anhydrous sodium sulphate and evaporated to yield an oil (10.8 g) which on distillation gave the nitrile [bp 90°/10-6Torr.] yield 5.4 g (43%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Three
Name

Synthesis routes and methods III

Procedure details

A solution of 4-chlorobenzyl cyanide (10 g) and 1,3-dibromopropane (7.5 ml) in dry dimethyl sulphoxide (12 ml) was added dropwise under nitrogen to a stirred mixture of sodium hydride (3.6 g) dispersed in mineral oil (3,6 g) and dimethylsulphoxide (70 ml) at a temperature in the range 30° to 35° C. The mixture was stirred at room temperature for two hours and then propan-2-ol (10 ml) and water (150 ml) were added dropwise. The mixture was filtered through a diatomaceous earth sold under the Registered Trade Mark CELITE and the solid residue washed with ether. The filtrate was extracted with ether and the ether phases combined, washed with water, dried and evaporated. 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile (b.p. 116°-120° at 0.6 mm Hg) was isolated by distillation. This method is a modification of that described by Butler and Pollatz (J.Org.Chem., Vol. 36, No. 9, 1971, p. 1308).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 3.37 g (22.2 mmol) of 4-Chlorobenzyl cyanide and 4.93 g (24.4 mmol) of 1,3-dibromopropane in 15 mL of ether was added dropwise into 1.17 g (48.8 mmol) of NaH in 60 mL of DMSO. The temperature was held between 25° and 35° by water bath cooling. The mixture was stirred at room temperature for 18 hours. The mixture was cooled in ice water and 3 mL of 2-propanol was added dropwise, followed by the addition of 50 mL of water. The mixture was extracted with hexane (3×100 mL), and the combined extracts were washed with water (3×75 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 2.9 g (70%) product as colorless oil. 1H NMR (CDCl3) δ 2.04–2.15 (m, 1H), 2.39–2.52 (m, 1H), 2.55–2.65 (m, 2H), 2.79–2.88 (m, 2H), 7.38 (s, 4H). 13C NMR (CDCl3) 17.3, 34.9, 40.0, 124.2, 127.3, 129.4, 134.1, 138.6.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chlorophenyl)cyclobutanecarbonitrile
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
JE Jeffery, F Kerrigan, TK Miller, GJ Smith… - Journal of the …, 1996 - pubs.rsc.org
Synthetic routes to N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine (sibutramine) 1 and its demethylated and hydroxylated human metabolites N-{1-[1-(4-…
Number of citations: 94 pubs.rsc.org
M Thevis, G Sigmund, AK Schiffer… - European Journal of …, 2006 - journals.sagepub.com
Since January 2006, the list of prohibited substances established by the World Anti-Doping Agency includes the antidepressant/anti-obesity drug Sibutramine. Due to its rapid …
Number of citations: 37 journals.sagepub.com

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